molecular formula C15H13F3N4O B12230085 N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethyl)benzamide

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B12230085
M. Wt: 322.28 g/mol
InChI Key: RJCKXNWPLWGUJF-UHFFFAOYSA-N
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Description

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethyl)benzamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, an azetidine ring, and a trifluoromethyl group attached to a benzamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The pyrazine ring is then introduced through a coupling reaction, such as the Suzuki–Miyaura cross-coupling reaction

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of specialized equipment and processes to ensure the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazine and benzamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while reduction could produce amines or alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, which disrupts the microtubule network in cancer cells, leading to cell cycle arrest and apoptosis . Additionally, its structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(pyrazin-2-yl)azetidin-3-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets. Additionally, the combination of the pyrazine and azetidine rings provides a versatile scaffold for further chemical modifications and the development of new derivatives.

Properties

Molecular Formula

C15H13F3N4O

Molecular Weight

322.28 g/mol

IUPAC Name

N-(1-pyrazin-2-ylazetidin-3-yl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C15H13F3N4O/c16-15(17,18)11-3-1-2-10(6-11)14(23)21-12-8-22(9-12)13-7-19-4-5-20-13/h1-7,12H,8-9H2,(H,21,23)

InChI Key

RJCKXNWPLWGUJF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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